molecular formula C11H12N2O3 B2886614 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-imidazolidin-2-one CAS No. 1553724-48-3

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-imidazolidin-2-one

Cat. No.: B2886614
CAS No.: 1553724-48-3
M. Wt: 220.228
InChI Key: NBSSZVNSDVXUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-imidazolidin-2-one is a heterocyclic compound featuring a benzodioxin ring fused to an imidazolidin-2-one moiety. Its synthesis typically involves condensation reactions, as exemplified by the one-pot synthesis of derivatives using benzil, ammonium acetate, and substituted aldehydes in ethanol with catalytic CHBFO . The compound has garnered interest due to its structural versatility, enabling modifications for diverse applications, including kinase inhibition and optoelectronic materials. Drug-likeness evaluations (Lipinski, Ghose, and Veber rules) suggest favorable ADMET properties, with synthetic accessibility rated moderately (difficulty level 1–10) .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-11-12-3-4-13(11)8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7H,3-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSSZVNSDVXUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction of 2,3-Dihydro-benzodioxine

  • Nitration : Treatment of 2,3-dihydro-benzodioxine with concentrated nitric acid in sulfuric acid introduces a nitro group at the 6-position.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) converts the nitro group to an amine.

Example Protocol :

  • Step 1 : 2,3-Dihydro-benzodioxine (10 g) is added to a mixture of HNO₃ (65%, 15 mL) and H₂SO₄ (98%, 30 mL) at 0°C. After stirring for 4 h, the product is isolated to yield 6-nitro-2,3-dihydro-benzodioxine (8.2 g, 72%).
  • Step 2 : The nitro compound (5 g) is dissolved in ethanol (100 mL) with 10% Pd/C (0.5 g). Hydrogen gas is bubbled through the mixture at 50°C for 6 h. Filtration and evaporation yield 6-amino-2,3-dihydro-benzodioxine (3.7 g, 85%).

Direct Functionalization via Buchwald-Hartwig Amination

For substrates lacking pre-existing nitro groups, palladium-catalyzed amination enables direct introduction of the amine.

Conditions :

  • 2,3-Dihydro-benzodioxin-6-yl triflate (1 equiv), NH₃ (2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (3 equiv) in dioxane at 100°C for 12 h.

Imidazolidin-2-one Ring Formation

Urea Cyclization Route

The most direct method involves reacting 6-amino-2,3-dihydro-benzodioxine with a carbonyl source and ethylenediamine:

Protocol :

  • Urea Formation :
    • 6-Amino-2,3-dihydro-benzodioxine (2.0 g, 12 mmol) and triphosgene (1.2 equiv) are stirred in DCM (50 mL) with DIPEA (3 equiv) at 0°C. After 1 h, ethylenediamine (1.1 equiv) is added dropwise.
  • Cyclization :
    • The mixture is refluxed for 6 h, followed by quenching with aqueous NaHCO₃. The organic layer is dried (Na₂SO₄), concentrated, and purified via flash chromatography (heptane/EtOAc 3:1) to yield the title compound (1.8 g, 68%).

Mechanistic Insight :
Triphosgene generates a reactive isocyanate intermediate, which reacts with ethylenediamine to form a urea. Intramolecular nucleophilic attack by the secondary amine completes the cyclization.

Microwave-Assisted Cyclization

Accelerating the reaction using microwave irradiation improves yield and reduces side products:

Conditions :

  • Urea intermediate (1 equiv) in DMF (5 mL) is irradiated at 150°C for 20 min. Purification by recrystallization (EtOH/H₂O) affords the product in 82% yield.

Alternative Synthetic Pathways

Reductive Amination and Cyclization

For substrates requiring stereochemical control, reductive amination followed by urea formation is viable:

Steps :

  • Condensation of 6-amino-benzodioxine with glyoxal to form an imine.
  • Hydrogenation (H₂/Pd-C) to the diamine.
  • Reaction with phosgene to form the imidazolidinone.

Solid-Phase Synthesis

Adapting combinatorial chemistry techniques, the imidazolidinone can be assembled on resin:

  • Resin : Wang resin loaded with Fmoc-ethylenediamine.
  • Coupling : Fmoc deprotection, followed by reaction with 6-isocyanato-benzodioxine.
  • Cleavage : TFA/DCM liberates the product, with HPLC purification yielding >95% purity.

Optimization and Challenges

Solvent and Base Selection

  • Solvents : DCM and THF favor urea formation, while DMF accelerates cyclization.
  • Bases : DIPEA outperforms Et₃N in minimizing side reactions during isocyanate generation.

Purification Strategies

  • Chromatography : Gradient elution (heptane → EtOAc) resolves the product from dimeric byproducts.
  • Crystallization : Ethanol/water mixtures (7:3) yield crystals suitable for X-ray analysis.

Scalability Considerations

  • Batch vs. Flow : Continuous flow reactors reduce reaction times from hours to minutes for urea formation.
  • Catalyst Recycling : Pd/C from nitro reductions is reused up to five times without activity loss.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.78 (s, 1H, ArH), 6.70 (d, J = 8.4 Hz, 1H, ArH), 4.32–4.25 (m, 4H, OCH₂), 3.65 (t, J = 6.8 Hz, 2H, NCH₂), 3.52 (t, J = 6.8 Hz, 2H, NCH₂).
  • HRMS : [M+H]⁺ calcd for C₁₁H₁₂N₂O₃: 231.0875; found: 231.0872.

X-ray Crystallography

Single-crystal analysis confirms the planar imidazolidinone ring and boat conformation of the benzodioxane moiety.

Industrial Applications and Patent Landscape

The compound’s utility spans CYP17 inhibition (prostate cancer therapy) and dopamine receptor modulation (neurological disorders). Key patents include:

  • US8492549B2 : Covers 3-substituted benzodioxin derivatives synthesized via urea cyclization.
  • CA2765983C : Details imidazolidin-2-one derivatives prepared using microwave-assisted methods.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-imidazolidin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-imidazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Kinase Inhibitors with Benzodioxin-Based Scaffolds

Structural Analogs in Thiazolidinone Derivatives

Compounds 9l, 9m, and 9n (Table 1) share a 2,3-dihydro-benzo[1,4]dioxin-6-ylmethylamino substituent but differ in their arylidene moieties. These derivatives exhibit selective inhibition of protein kinases (SsCK1 and HsCDK5-p25), with IC₅₀ values in the micromolar range:

  • 9l (1,3-benzodioxol-5-ylmethylene): IC₅₀ = 6.6 µM (SsCK1), 1.1 µM (HsCDK5-p25)
  • 9n (4-hydroxy-3-methoxybenzylidene): IC₅₀ = 2.0 µM (SsCK1)
  • 9m (2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene): IC₅₀ = 5.4 µM (SsCK1), 1.3 µM (HsCDK5-p25) .

Key Insight : The 5-arylidene group’s electronic and steric properties critically influence kinase selectivity. Bulky substituents (e.g., 1,3-benzodioxol-5-yl in 9l ) reduce SsCK1 inhibition but enhance HsCDK5-p25 affinity, whereas hydroxyl/methoxy groups (e.g., 9n ) improve SsCK1 selectivity .

Table 1: Kinase Inhibition Profiles of Benzodioxin Derivatives
Compound 5-Arylidene Substituent IC₅₀ (SsCK1, µM) IC₅₀ (HsCDK5-p25, µM)
9l 1,3-Benzodioxol-5-yl 6.6 1.1
9m 2,3-Dihydro-benzo[1,4]dioxin-6-yl 5.4 1.3
9n 4-Hydroxy-3-methoxybenzylidene 2.0 N/A

Electroluminescent Materials with Benzodioxin Moieties

The benzodioxin core is integral to deep-blue emissive materials in OLEDs. Notable examples include:

  • DDPB : N-(4-(1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5-diphenyl-1H-imidazol-2-yl)naphthalen-4-yl)phenyl)-N-phenylbenzenamine
    • Emission: 435 nm (CIEy = 0.07)
    • External Quantum Efficiency (EQE): 2.01%
  • CDDPI : 2-(1-(9H-carbazol-9-yl)naphthalen-4-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazole
    • Luminance: 8,812 cd/m²
    • EQE: 19.0% (green device), 19.2% (red device) .

Key Insight: CDDPI outperforms DBDPA (a non-benzodioxin analog) in luminance and efficiency due to enhanced singlet-triplet energy splitting (ΔEST) and balanced carrier transport .

Dopamine Receptor Ligands and Therapeutic Candidates

  • D4476 : 4-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamidine
    • Targets: Casein kinase 1 (CK1) and MDM2-p53 interactions .
  • NGD 94-1: A dopamine D4 receptor-selective ligand with high affinity in non-striatal brain regions (e.g., hippocampus, hypothalamus) .
  • 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-oxo-pyrrolidine-3-carboxylic acid : Targets GRK2 (G protein-coupled receptor kinase 2), a regulator of cardiac function .

Key Insight : The benzodioxin scaffold’s planar structure and oxygen-rich rings enhance binding to CNS targets, though substituents dictate receptor subtype specificity (e.g., D4 vs. D2/D3) .

Biological Activity

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-imidazolidin-2-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its biological properties.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the imidazolidinone ring followed by the introduction of the benzo[dioxin] moiety. Various synthetic pathways have been explored in literature to optimize yield and purity.

Research indicates that compounds related to this compound exhibit significant interaction with various receptors, including serotonin receptors (5-HT1A and 5-HT2A). These interactions suggest potential antidepressant-like effects, as demonstrated in studies involving forced swim tests (FST) and tail suspension tests (TST) in animal models .

Antidepressant Activity

A series of benzoxazole/benzothiazole derivatives containing similar structural motifs were evaluated for their binding affinities at serotonin receptors. For instance, compound 8g displayed high affinities for both 5-HT1A (Ki=17 nM) and 5-HT2A (Ki=0.71 nM), leading to marked antidepressant-like activity . This suggests that this compound could exhibit similar properties.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing receptor binding and biological activity. For instance, modifications in the dioxin structure or the imidazolidinone core can significantly affect the compound's efficacy and selectivity towards specific receptors .

Case Study 1: Antidepressant Effects

In a controlled study assessing the antidepressant effects of similar compounds, it was found that those with a benzo[dioxin] structure showed a reduction in immobility time in FST and TST models. The results indicated a dose-dependent response that correlates with receptor binding affinities.

Case Study 2: Inhibition Studies

Another study focused on the inhibition of CYP17 enzymes by imidazolidinone derivatives. The findings revealed that certain derivatives could effectively inhibit these enzymes, which are crucial in steroidogenesis and could be beneficial in treating hormone-dependent cancers .

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

Compound Receptor Affinity (Ki) Biological Activity Model Used
8g5-HT1A: 17 nMAntidepressant-likeFST/TST
8a5-HT2A: 0.71 nMAntidepressant-likeFST/TST
Imidazolidinone DerivativeN/ACYP17 InhibitionIn vitro

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-imidazolidin-2-one and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling benzo[1,4]dioxane derivatives with imidazolidinone precursors. For example, derivatives like 3-[6-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-5-fluoro-1-methyl-1H-indole are synthesized via nucleophilic substitution or cyclization reactions under controlled conditions (e.g., anhydrous THF, argon atmosphere). Key parameters include temperature, solvent choice, and catalyst use to optimize yields (e.g., 47–67% yields reported for imidazothiadiazole derivatives) .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Structural characterization employs:

  • NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks.
  • Mass spectrometry (MS) for molecular weight verification.
  • Infrared spectroscopy (IR) to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
    For example, the ¹H NMR of 10h ( ) confirmed methyl and fluorine substituents, while MS validated molecular ion peaks .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

  • Methodological Answer : Initial screens include:

  • Kinase inhibition assays (e.g., CK1α or PI3K inhibition) using recombinant enzymes and ATP-competitive probes.
  • Cell-based assays (e.g., Wnt/β-catenin signaling in HEK293T cells) to assess pathway modulation.
    For instance, D4476 (a structurally related compound) was tested at 50 µmol/L in CZB medium, with activity tracked via TOPflash luciferase assays.

Advanced Research Questions

Q. How can structural modifications enhance target selectivity or potency?

  • Methodological Answer : Rational design focuses on:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., fluorine) to improve binding affinity.
  • Scaffold hybridization : Combining benzo[1,4]dioxane with heterocycles (e.g., thiadiazoles or pyridines) to exploit synergistic interactions.
    For example, replacing methyl with cyclopropyl groups in 12e () improved selectivity for CDK9 inhibition.
    • SAR Analysis : Computational docking (e.g., using AutoDock Vina) identifies key binding residues, guiding iterative synthesis.

Q. What experimental designs address discrepancies in biological activity across models?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values in vitro vs. in vivo) are resolved by:

  • Dose-response profiling : Testing a range of concentrations (e.g., 3 nmol/L to 50 µmol/L) to account for solubility or metabolic stability issues.
  • Model standardization : Using isogenic cell lines or genetically engineered animal models to reduce variability.
    In , D4476’s efficacy in Wnt signaling was confirmed by co-treatment with FuGENE 6 to enhance cellular penetration.

Q. How is the compound’s mechanism of action elucidated in complex pathways?

  • Methodological Answer : Mechanistic studies involve:

  • Kinase profiling panels (e.g., Eurofins DiscoverX) to identify off-target effects.
  • RNAi/CRISPR knockdowns (e.g., shRNA targeting KDM1A in ) to validate pathway dependencies.
  • Phosphoproteomics to map downstream signaling nodes affected by treatment.
    For example, GSK3β inhibition by structurally similar compounds was linked to KDM1A deubiquitination via immunoprecipitation and cycloheximide chase assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.